2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate (TPC) is a synthetic compound that has been the subject of numerous studies in scientific research. It is an organofluorine compound that has a wide range of applications in scientific research, particularly due to its unique properties. TPC has been studied for its ability to act as a catalyst in organic synthesis, its ability to serve as a reagent in analytical chemistry, and its ability to act as a ligand in coordination chemistry.
Scientific Research Applications
Synthesis Techniques
Research has introduced efficient methods for synthesizing thiadiazole derivatives, which are structurally related to 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate. For instance, a study by Li and Chen (2008) presented a new method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation, highlighting an efficient and rapid synthesis approach which could be applicable for similar compounds.
Material Science Applications
In the field of materials science, Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous red, green, and blue (RGB) emission. This work demonstrates the potential of thiadiazole derivatives in creating materials with advanced optical properties, possibly extending to compounds like 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate for optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs)
Another study focused on the design and synthesis of efficient green phosphors for OLEDs using thiadiazole derivatives as ancillary ligands, showcasing their utility in enhancing electroluminescent properties and efficiency roll-off ratios [Jin et al., 2014]. This suggests that derivatives like 2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate could find applications in the development of new OLED materials.
Photovoltaic Devices
Research by Lian et al. (2018) on silafluorene copolymers substituted by carbazole and triphenylamine pendants for photovoltaic device performance indicates the significance of thiadiazole derivatives in improving solar cell efficiencies. This points towards the potential of structurally similar compounds in solar energy conversion technologies.
Polymer Solar Cells
In the context of polymer solar cells, Qin et al. (2009) developed a high-efficiency alternating copolymer, demonstrating how thiadiazole derivatives contribute to the close packing of polymer chains and improved device performance, suggesting a possible area of application for the compound .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSGEOLYLKYLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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